![molecular formula C20H19N3O5S3 B2584731 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide CAS No. 1096689-90-5](/img/structure/B2584731.png)

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

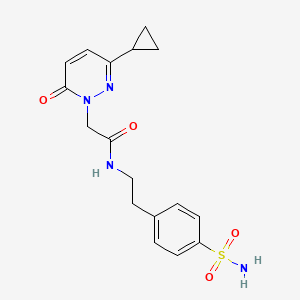

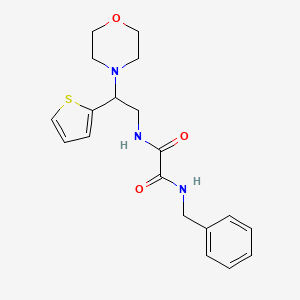

The compound appears to contain several functional groups, including a dioxin ring, a thiazole ring, a thiophene ring, and a pyrrolidine ring. These rings are common in many organic compounds and can contribute to the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The presence of multiple rings in the molecule suggests that it may have a fairly rigid structure. The sulfur atoms in the thiazole and thiophene rings could potentially act as points of reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors like the size and shape of the molecule, the presence of polar or nonpolar regions, and the specific functional groups present would all influence its properties .Scientific Research Applications

- The compound exhibits promising anticancer properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It may inhibit tumor growth by interfering with cell division, inducing apoptosis (programmed cell death), or disrupting signaling pathways crucial for cancer progression .

- Inflammation plays a key role in various diseases, including autoimmune disorders. This compound has been studied for its anti-inflammatory effects. It may modulate inflammatory pathways, making it a potential candidate for drug development in conditions like rheumatoid arthritis and inflammatory bowel disease .

- The compound’s structure suggests it could have antimicrobial activity. Researchers have explored its effectiveness against bacteria, fungi, and even drug-resistant strains. It may serve as a lead compound for developing novel antibiotics or antifungal agents .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve oxidative stress and neuronal damage. Studies have investigated whether this compound can protect neurons from oxidative damage and enhance cognitive function. Its potential as a neuroprotective agent warrants further investigation .

- Certain enzymes play critical roles in disease processes. This compound has been evaluated for its inhibitory effects on specific enzymes, such as kinases or proteases. Understanding its interactions with enzymes can guide drug design and therapeutic strategies .

- Researchers have used this compound as a chemical probe to study biological processes. By modifying its structure, they can explore its interactions with cellular targets. Additionally, medicinal chemists may optimize its properties to create more potent derivatives for drug development .

Anticancer Activity

Anti-inflammatory Potential

Antimicrobial Properties

Neuroprotective Effects

Enzyme Inhibition

Chemical Biology and Medicinal Chemistry

Mechanism of Action

Target of action

The compound contains a 1,4-benzodioxin subunit , which is found in a variety of biologically active compounds. These compounds often have anti-inflammatory properties and have been studied for their potential therapeutic effects .

Biochemical pathways

Compounds with similar structures have been shown to affect a variety of pathways, including those involved in inflammation and cell signaling .

Pharmacokinetics

Many compounds with a 1,4-benzodioxin subunit are well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .

Result of action

Compounds with a 1,4-benzodioxin subunit often have anti-inflammatory effects and may affect cell signaling pathways .

Safety and Hazards

properties

IUPAC Name |

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S3/c24-19(15-3-1-7-23(15)31(25,26)18-4-2-10-29-18)22-20-21-14(12-30-20)13-5-6-16-17(11-13)28-9-8-27-16/h2,4-6,10-12,15H,1,3,7-9H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSRRVLGAAOGEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone](/img/structure/B2584650.png)

![N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide](/img/structure/B2584653.png)

![2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2584655.png)

![7-(4-Methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2584662.png)

![N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2584665.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2584669.png)

![N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2584671.png)